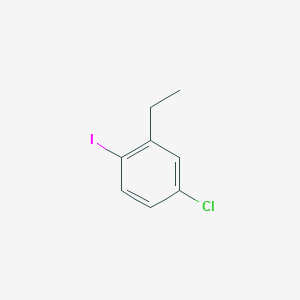

4-Chloro-2-ethyl-1-iodobenzene

Description

Overview of Halogenated Arenes in Organic Synthesis

Halogenated arenes, or aryl halides, are a class of organic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen (fluorine, chlorine, bromine, or iodine). wikipedia.org These compounds are not merely simple derivatives of aromatic hydrocarbons; they are fundamental building blocks in the vast landscape of organic synthesis. iitk.ac.incymitquimica.comcymitquimica.com Their importance stems from the unique reactivity imparted by the carbon-halogen bond, which can be selectively cleaved and functionalized. wikipedia.orgnih.gov This reactivity allows for the construction of more complex molecular architectures, making them indispensable in the preparation of a wide array of valuable molecules. iitk.ac.innih.gov

Strategic Importance of Aryl Halides in Modern Synthetic Chemistry

In the realm of modern synthetic chemistry, aryl halides have ascended to a position of strategic importance. wikipedia.orgiitk.ac.in They serve as key precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, have revolutionized the way chemists forge carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The ability to selectively introduce various functional groups onto an aromatic ring via an aryl halide intermediate provides a powerful and versatile tool for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgiitk.ac.innbinno.com The differential reactivity of the various halogens (I > Br > Cl > F) in these coupling reactions also allows for sequential, site-selective modifications of polyhalogenated arenes, adding another layer of strategic control in complex syntheses. nih.gov

Positioning of 4-Chloro-2-ethyl-1-iodobenzene within Advanced Synthetic Methodologies

Within this context, this compound emerges as a particularly interesting and useful molecule. This trisubstituted arene possesses two different halogen atoms, an iodine and a chlorine, at positions that offer distinct electronic and steric environments. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in typical cross-coupling reactions allows for selective functionalization at the 1-position. beilstein-journals.orgrsc.org The presence of the ethyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions. This combination of features makes this compound a valuable building block in sophisticated synthetic strategies that require precise control over the introduction of multiple substituents onto an aromatic core.

Research Scope and Objectives for this compound

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The scope will be strictly limited to its synthesis, chemical and physical properties, and its applications in organic synthesis, with a particular emphasis on its role in cross-coupling reactions. The objective is to present detailed and scientifically accurate information, supported by research findings, to highlight the strategic utility of this compound in the field of modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethyl-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQVLAYUCSAADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Ethyl 1 Iodobenzene

Retrosynthetic Analysis of Halogenated Ethylbenzenes

A retrosynthetic approach to 4-Chloro-2-ethyl-1-iodobenzene involves disconnecting the carbon-halogen bonds to identify potential starting materials. The primary disconnections are at the C-I and C-Cl bonds. This analysis suggests that the target molecule can be synthesized from a pre-functionalized ethylbenzene (B125841) derivative. A key precursor identified through this analysis is 1-chloro-3-ethylbenzene (B1584093). nih.gov This starting material correctly positions the ethyl and chloro groups, setting the stage for the introduction of the iodine atom at the desired position.

Targeted Synthesis via Electrophilic Iodination Approaches

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto a benzene (B151609) ring. The success of this approach for synthesizing this compound hinges on controlling the regioselectivity of the iodination reaction.

Regioselective Iodination of Substituted Ethylbenzenes (e.g., 1-Chloro-3-ethylbenzene)

The synthesis of this compound can be achieved through the direct iodination of 1-chloro-3-ethylbenzene. nih.gov This process typically involves an iodinating agent and a catalyst to generate a potent electrophile that can react with the aromatic ring. minia.edu.eg The reaction conditions must be carefully optimized to favor the formation of the desired isomer.

Influence of Directing Groups on Iodination Regioselectivity

The outcome of the electrophilic iodination of 1-chloro-3-ethylbenzene is governed by the directing effects of the existing substituents: the ethyl group and the chlorine atom.

Ethyl Group: An alkyl group, such as ethyl, is an activating group and an ortho-, para-director. libretexts.orgsavemyexams.com This is due to its electron-donating inductive effect, which enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org

Chloro Group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less reactive than benzene. pressbooks.publibretexts.org However, they are ortho-, para-directors because of the resonance effect, where their lone pairs of electrons can be delocalized into the ring, increasing electron density at the ortho and para positions. pressbooks.publibretexts.org

In 1-chloro-3-ethylbenzene, the positions ortho and para to the ethyl group are C2, C4, and C6. The positions ortho and para to the chloro group are C2, C4, and C6. Therefore, both substituents direct incoming electrophiles to the same positions. The iodine will substitute at the position most activated by the combined electronic effects and least hindered sterically. The formation of this compound indicates that the C1 position (ortho to the ethyl group and ortho to the chloro group) is a favorable site for iodination, influenced by the synergistic directing effects of both groups.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction for aryl halides, provides an alternative route to introduce iodine into an aromatic ring. nih.govfrontiersin.org This method involves the conversion of an aryl bromide or chloride into an aryl iodide.

Conversion of Brominated Analogues to Iodinated Systems

A potential synthetic pathway to this compound could involve the synthesis of a brominated precursor, such as 1-bromo-4-chloro-2-ethylbenzene, followed by a halogen exchange reaction. This transformation is typically catalyzed by transition metals like copper or nickel. rsc.orgoup.com For instance, copper(I)-catalyzed conversion of aryl bromides to aryl iodides has been shown to be a mild and general method compatible with various functional groups. organic-chemistry.org Similarly, nickel complexes can also effectively catalyze the halogen exchange of aryl bromides to their corresponding iodides. oup.com

Mechanisms of Halogen Exchange in Aryl Halides

The mechanism of metal-catalyzed halogen exchange in aryl halides is distinct from the SNAr pathway and typically involves a transition metal catalyst. frontiersin.org Two prominent proposed mechanisms are:

Nucleophilic Pathway: This mechanism involves the formation of a reversible "ate-complex" intermediate. wikipedia.org For instance, in a lithium-halogen exchange, an organolithium reagent attacks the halogen on the aryl halide.

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron, leading to the formation of radical intermediates. wikipedia.org

For transition-metal catalyzed reactions, the mechanism often involves an oxidative addition of the aryl halide to the metal center, followed by ligand exchange with the iodide source, and finally, reductive elimination to yield the aryl iodide and regenerate the catalyst. nih.gov

Direct C-H Functionalization Approaches

The synthesis of this compound can be streamlined through direct C-H functionalization, a powerful strategy that avoids the lengthy preparation of pre-functionalized starting materials. This approach targets the direct conversion of a C-H bond in the precursor, 1-chloro-3-ethylbenzene, into a C-I bond. The primary challenge lies in achieving high regioselectivity, directing the iodination to the position ortho to the ethyl group and para to the chloro group.

Transition Metal-Catalyzed C-H Iodination

Transition metal catalysis offers a potent toolkit for activating otherwise inert C-H bonds. researchgate.net Palladium (Pd) complexes are particularly noteworthy in this context. mdpi.com The mechanism for Pd-catalyzed C-H iodination often involves an initial C-H activation step to form a palladacycle intermediate. The directing group, in this case, the ethyl group, can influence the regioselectivity of this process. The subsequent step involves an oxidant that delivers the iodine atom and regenerates the active palladium catalyst.

Research in the broader field of C-H halogenation has identified several effective catalytic systems. For instance, Pd(OAc)₂ is a commonly used catalyst, often in conjunction with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). researchgate.net The reaction's efficiency can be influenced by various factors including the solvent, temperature, and the presence of additives that can modulate the catalyst's activity and selectivity. While direct C-H iodination of 1-chloro-3-ethylbenzene is specific, related transformations on other substituted arenes demonstrate the viability of this approach. For example, palladium-catalyzed iodination has been achieved on various arenes, providing a framework for optimizing conditions for this specific substrate. acs.org

| Catalyst System | Iodine Source | General Substrate Scope | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | I₂, NIS | Electron-rich and electron-neutral arenes, often requiring a directing group. | Offers high regioselectivity based on the directing group. researchgate.net |

| Rh(III) Complexes (e.g., [Cp*RhCl₂]₂) | NIS, 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) | Arenes with chelating directing groups (e.g., pyridines, amides). | Known for high functional group tolerance and catalytic efficiency. hbni.ac.in |

| Ir(I) Complexes | N-Iodosuccinimide (NIS) | Heterocycles and arenes, often directed by ortho-heteroatoms. | Can provide complementary selectivity to other metals. |

Hypervalent Iodine Reagent-Mediated C-H Functionalization

Hypervalent iodine reagents are attractive alternatives or co-reagents in C-H functionalization due to their mild oxidizing properties and environmentally benign nature. arkat-usa.org These compounds can act as both the oxidant and, in some cases, the source of the functional group. For C-H iodination, reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) or N-iodosuccinimide (NIS) are commonly employed. arkat-usa.orgacs.org

One strategy involves the use of a hypervalent iodine reagent in conjunction with a transition metal catalyst, where the iodine(III) compound serves to oxidize the metal center (e.g., from Pd(II) to Pd(IV)), facilitating the C-I bond-forming reductive elimination step. mdpi.com Alternatively, metal-free C-H iodination can be achieved under strongly acidic conditions. For instance, the combination of NIS with an acid like trifluoromethanesulfonic acid (TfOH) can generate a highly electrophilic iodine species capable of iodinating even deactivated arenes. acs.org The regioselectivity in these metal-free systems is governed by the inherent electronic properties and steric factors of the substrate, 1-chloro-3-ethylbenzene. The electron-donating ethyl group and the electron-withdrawing, ortho-para directing chloro group would collaboratively favor iodination at the C4 position.

| Reagent | Abbreviation | Typical Role | Common Conditions |

|---|---|---|---|

| (Diacetoxyiodo)benzene | PIDA / PhI(OAc)₂ | Oxidant for transition metal catalysts; can mediate functional group transfer. mdpi.com | Used with Pd, Rh, or other metal catalysts. mdpi.com |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA / PhI(OCOCF₃)₂ | A more powerful oxidant than PIDA. | Often used for more challenging substrates. arkat-usa.org |

| N-Iodosuccinimide | NIS | Electrophilic iodine source. acs.org | Used with transition metal catalysts or under strong acid catalysis (e.g., TfOH). acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. mdpi.com This involves designing reactions that are safer, more energy-efficient, and generate minimal waste.

Solvent-Free and Microwave-Assisted Protocols

Conventional synthetic methods often rely on large volumes of volatile organic solvents, which pose environmental and health risks. Solvent-free, or solid-state, reactions represent a greener alternative. sciforum.netsciforum.net Performing reactions under solvent-free conditions can lead to higher reaction rates, improved selectivity, and simplified product work-up.

Microwave irradiation has emerged as a powerful tool in green synthesis. oatext.com Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. sciforum.netresearchgate.net This is due to the efficient and direct transfer of energy to the reacting molecules. The combination of solvent-free conditions with microwave assistance often results in a highly efficient and environmentally friendly protocol. sciforum.net For the synthesis of this compound, a direct C-H iodination could potentially be adapted to a solvent-free, microwave-assisted procedure, significantly enhancing its green credentials. chemrxiv.org

| Parameter | Conventional Heating | Microwave-Assisted, Solvent-Free |

|---|---|---|

| Energy Input | Indirect, slow heating of the reaction vessel. | Direct, rapid heating of polar molecules. oatext.com |

| Reaction Time | Often several hours to days. | Typically minutes. sciforum.net |

| Solvent Use | Often requires significant volumes of organic solvents. | Minimal to none, reducing waste and hazards. sciforum.net |

| Yield & Selectivity | Variable, can be affected by long reaction times. | Often enhanced due to rapid heating and reduced side reactions. sciforum.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgskpharmteco.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. igitsarang.ac.in

The synthesis of this compound via direct C-H iodination is a prime example of an atom-economical approach. It bypasses the need for multi-step sequences that often involve protecting groups or the installation and subsequent removal of activating groups, all of which generate significant chemical waste.

Theoretical Atom Economy (AE) Calculation: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% igitsarang.ac.in

Direct C-H Iodination: C₈H₉Cl (1-chloro-3-ethylbenzene) + I₂ + [Oxidant] → C₈H₈ClI + H-I + [Reduced Oxidant] In an ideal catalytic C-H iodination using I₂ and an oxidant that is regenerated (e.g., by air), the theoretical atom economy can be high. However, when using stoichiometric reagents like hypervalent iodine compounds, the atom economy is reduced because a large portion of the reagent (the iodobenzene (B50100) fragment) becomes waste. beilstein-journals.org For example, in a reaction using PhI(OAc)₂, the PhI byproduct is waste, significantly lowering the atom economy. beilstein-journals.org

Strategies to improve atom economy and minimize waste include:

Using Catalytic Reagents: Employing transition metal catalysts or catalytic amounts of iodine with a co-oxidant is preferable to using stoichiometric reagents. igitsarang.ac.in

Recyclable Reagents: Developing recyclable hypervalent iodine reagents, for instance by attaching them to a polymer support, can mitigate waste generation. mdpi.com

Atom-Economic Iodine Sources: Methods that utilize both atoms from molecular iodine (I₂) are highly desirable. organic-chemistry.org Some protocols achieve 100% iodine atom economy by using a co-oxidant to convert both iodine atoms into an electrophilic I+ species. organic-chemistry.org

By prioritizing direct C-H functionalization and adopting green chemistry principles, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethyl 1 Iodobenzene

Chemoselective and Regioselective Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 4-chloro-2-ethyl-1-iodobenzene is the cornerstone of its utility in synthetic chemistry. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the more robust C-Cl bond. This disparity in bond strength and reactivity enables selective transformations at the iodine-bearing carbon, leaving the chlorine atom intact for subsequent functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.comacs.org In the context of this compound, these reactions highlight the principles of chemoselectivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. nih.govuwindsor.ca When this compound is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors the coupling at the C-I bond. acs.orgnih.gov This selectivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates a more rapid oxidative addition of the aryl iodide to the Pd(0) catalyst. researchgate.net

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wildlife-biodiversity.com The significantly higher energy barrier for the oxidative addition of aryl chlorides ensures that this process is much slower, allowing for the selective functionalization of the aryl iodide. researchgate.net

| Catalyst System | Organoboron Reagent | Product | Selectivity (I vs. Cl) | Reference |

| Pd(PPh₃)₄ / Base | Arylboronic acid | 4-Chloro-2-ethyl-1-arylbenzene | High | nih.gov |

| Pd(OAc)₂ / Ligand / Base | Potassium aryltrifluoroborate | 4-Chloro-2-ethyl-1-arylbenzene | High | uwindsor.ca |

The Stille reaction couples an organic halide with an organotin compound. wikipedia.orguwindsor.ca Similar to the Suzuki-Miyaura coupling, the chemoselectivity in the Stille reaction of this compound is dictated by the preferential oxidative addition at the C-I bond. acs.org The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the organostannane and reductive elimination. wikipedia.orglibretexts.org

The transmetalation step is a key part of the catalytic cycle and can proceed through different pathways depending on the reaction conditions and substrates. wikipedia.orgwhiterose.ac.uk For aryl halides, an associative mechanism is often proposed where the organostannane coordinates to the palladium center, leading to a pentacoordinate intermediate before the transfer of the organic group from tin to palladium. wikipedia.org The higher reactivity of the C-I bond ensures that the initial oxidative addition and subsequent steps of the Stille coupling occur selectively at this position. uwindsor.ca

| Catalyst | Organotin Reagent | Product | Key Mechanistic Step | Reference |

| Pd(PPh₃)₄ | R-Sn(n-Bu)₃ | 4-Chloro-2-ethyl-1-R-benzene | Associative Transmetalation | wikipedia.org |

| PdCl₂(PPh₃)₂ | R-SnMe₃ | 4-Chloro-2-ethyl-1-R-benzene | Rate-determining transmetalation in some cases | whiterose.ac.uk |

The Heck reaction is a method for the arylation of alkenes. wikipedia.orgnrochemistry.com In the case of this compound, the Heck reaction proceeds selectively at the C-I bond. The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by the migratory insertion of the olefin into the palladium-carbon bond. libretexts.orgwordpress.combyjus.com The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. wordpress.combyjus.com The base present in the reaction mixture then regenerates the Pd(0) catalyst. wikipedia.org The inertness of the C-Cl bond under typical Heck conditions allows for the clean formation of the mono-arylated product. nrochemistry.comnih.gov

| Catalyst | Olefin | Base | Product | Mechanistic Features | Reference |

| Pd(OAc)₂ / PPh₃ | Styrene (B11656) | Et₃N | 4-Chloro-2-ethyl-1-styrylbenzene | Syn-addition and syn-elimination | nrochemistry.comwordpress.com |

| PdCl₂(PPh₃)₂ | Ethyl acrylate | K₂CO₃ | Ethyl 3-(4-chloro-2-ethylphenyl)acrylate | Neutral pathway with halide ligands | acs.org |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov For this compound, the Sonogashira coupling occurs exclusively at the C-I position due to its higher reactivity. rsc.orgresearchgate.net

The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is the initial step. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols also exist, where the base is believed to facilitate the formation of a palladium acetylide intermediate directly. libretexts.orgacs.org

| Catalyst System | Alkyne | Base | Product | Mechanistic Variant | Reference |

| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | 4-Chloro-2-ethyl-1-(phenylethynyl)benzene | Copper-co-catalyzed | libretexts.orgwikipedia.org |

| PdCl₂(PPh₃)₂ / PPh₃ | Terminal Alkyne | Amine | 4-Chloro-2-ethyl-1-alkynylbenzene | Copper-free | organic-chemistry.org |

The Negishi and Kumada couplings are powerful methods for C-C bond formation that utilize organozinc and organomagnesium reagents, respectively. acs.orgnih.govwikipedia.org These reactions are known for their high functional group tolerance and reactivity.

In the Negishi coupling , an organozinc reagent is coupled with an organic halide catalyzed by a palladium or nickel complex. wikipedia.orgillinois.edu For this compound, the reaction would selectively occur at the C-I bond. The mechanism involves oxidative addition of the aryl iodide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination. wikipedia.orgillinois.edu The higher reactivity of organozinc reagents compared to some other organometallics can be advantageous in certain synthetic applications. nih.govnih.gov

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. Similar to the other cross-coupling reactions discussed, the preferential reactivity of the C-I bond in this compound would direct the coupling to this position. The catalytic cycle is analogous, involving oxidative addition, transmetalation, and reductive elimination. While highly effective, the high reactivity of Grignard reagents can sometimes limit the functional group compatibility of the reaction.

The selective functionalization of this compound using these methods provides a versatile platform for the synthesis of complex molecules, where the remaining chlorine atom can be targeted in a subsequent transformation.

Nickel-Catalyzed Cross-Coupling Mechanisms

Nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. For this compound, the presence of two different halogen atoms (iodine and chlorine) introduces the potential for selective reactivity. The generally accepted mechanism for the cross-coupling of an aryl halide (Ar-X) typically involves a Ni(0)/Ni(II) catalytic cycle.

Following oxidative addition, the next step is transmetalation (in cases like Suzuki or Negishi coupling) or reaction with another coupling partner. For instance, in a reductive cross-coupling scenario where an alkyl radical is a partner, the Ar-Ni(II)-X complex can be reduced to an Ar-Ni(I) species or directly react with the radical to form a Ni(III) intermediate. nih.govacs.org

The final step is reductive elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle. acs.org Some cross-electrophile couplings may proceed through a radical-chain mechanism involving Ni(I)/Ni(III) intermediates, where an initial oxidative addition of the aryl iodide to Ni(0) forms an arylnickel(II) species which then propagates the radical chain. nih.gov

Table 1: Plausible Ni(0)/Ni(II) Catalytic Cycle for Cross-Coupling of this compound

| Step | Description | Intermediate/Product |

| 1. Oxidative Addition | The active Ni(0) catalyst inserts into the C-I bond of this compound. This step is highly selective for the weaker C-I bond over the C-Cl bond. | (4-chloro-2-ethylphenyl)nickel(II) iodide complex |

| 2. Transmetalation | An organometallic reagent (e.g., R-B(OH)₂) transfers its organic group to the nickel center, displacing the halide. | Di-organonickel(II) complex |

| 3. Reductive Elimination | The two organic groups on the nickel center couple and are eliminated, forming the final product and regenerating the Ni(0) catalyst. | Coupled product and Ni(0) |

Copper-Catalyzed Cross-Coupling (Ullmann-type reactions)

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming aryl-ether, aryl-thioether, and aryl-amine bonds. wikipedia.org Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations, often called Ullmann-type or Ullmann condensation reactions, utilize catalytic amounts of a copper salt, often in the presence of a ligand, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

For a substrate like this compound, the C-I bond is significantly more reactive than the C-Cl bond in Ullmann-type couplings. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the reaction, though the effect is less pronounced than in palladium-catalyzed couplings. wikipedia.org

The copper-catalyzed N-arylation of amines (a Goldberg reaction, which is a type of Ullmann reaction) is a vital transformation. wikipedia.org While the precise mechanism has been a subject of debate, significant evidence points towards a catalytic cycle involving Cu(I) and Cu(III) oxidation states. wikipedia.orgnih.govrug.nlresearchgate.net

The currently favored mechanism proceeds via the following key steps:

Formation of a Copper(I) Amide: The active Cu(I) catalyst reacts with the amine nucleophile (R₂NH) in the presence of a base to form a copper(I) amide complex. This is often the resting state of the catalyst. nih.govacs.org

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) amide complex. This is typically the rate-determining step. nih.govacs.org This addition forms a transient Cu(III) intermediate, [Ar-Cu(III)-(NR₂)-X]. researchgate.netacs.org

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the C-N bond of the final product (Ar-NR₂) and a Cu(I) halide species (Cu-X). wikipedia.org The active Cu(I) catalyst is then regenerated by reaction with another molecule of the amine/base, completing the cycle.

Experimental and computational studies support this oxidative addition-reductive elimination pathway over alternative mechanisms like single-electron transfer (SET) for many N-arylation reactions. rug.nlacs.org The reactivity order of aryl halides follows the expected trend of I > Br > Cl > F, making the iodo position of this compound the primary site of reaction. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires specific conditions. chemistrysteps.com Aryl halides are generally unreactive towards nucleophiles because the electron-rich π-system repels the incoming nucleophile. libretexts.org However, substitution can occur via two primary mechanisms: the addition-elimination pathway, which requires electronic activation of the ring, or the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate under strongly basic conditions. chemistrysteps.comuomustansiriyah.edu.iqstackexchange.com

Addition-Elimination Mechanisms and Meisenheimer Complexes

The addition-elimination (SNAr) mechanism is a two-step process. uomustansiriyah.edu.iq

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . uomustansiriyah.edu.iqegyankosh.ac.in This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

This pathway is highly dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub

In the case of this compound, the substituents (chloro, iodo, ethyl) are not strong electron-withdrawing groups. The ethyl group is weakly electron-donating, while the halogens are deactivating via their inductive effect but weakly donating by resonance. libretexts.org None of these groups can effectively stabilize the anionic Meisenheimer intermediate. Therefore, the addition-elimination SNAr pathway is not expected to be a significant reaction pathway for this compound under typical nucleophilic substitution conditions. libretexts.orgstackexchange.com

Benzyne Intermediates in SNAr Reactions

In the absence of activating EWGs, aryl halides can undergo nucleophilic substitution in the presence of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu), via an elimination-addition mechanism. chemistrysteps.comlibretexts.org This mechanism proceeds through a highly reactive and unstable intermediate called benzyne (or an aryne). pressbooks.puborgoreview.com

The mechanism involves two stages:

Elimination: The strong base abstracts a proton from a position ortho to one of the halogen leaving groups. The resulting carbanion then expels the halide ion to form the benzyne intermediate, which contains a strained "triple bond" within the aromatic ring. pressbooks.pubyoutube.com

Addition: The nucleophile (which can be the base itself or another nucleophile present) rapidly attacks one of the two carbons of the benzyne's triple bond. Subsequent protonation yields the final substitution product. organicchemistrytutor.com

For this compound, two different benzyne intermediates are possible, depending on which hydrogen halide (HI or HCl) is eliminated.

Pathway A (Elimination of HI): Abstraction of the proton at C2 (adjacent to the iodo group) is sterically hindered by the ethyl group. Therefore, elimination of HI is unlikely.

Pathway B (Elimination of HCl): Abstraction of the proton at C3 or C5 is possible. Deprotonation at C5, followed by elimination of the chloride at C4, would yield 3-ethyl-5-iodobenzyne . Deprotonation at C3, followed by elimination of chloride, would yield 3-ethyl-4-iodobenzyne .

A key feature of the benzyne mechanism is that the incoming nucleophile does not always bond to the same carbon that the leaving group vacated, often leading to a mixture of constitutional isomers (cine and tele substitution). libretexts.orgorganicchemistrytutor.com The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne is governed by the electronic and steric effects of the remaining substituents. chemistrysteps.comstackexchange.com

Influence of Substituents (Chloro, Ethyl, Iodo) on SNAr Reactivity

The nature and position of the chloro, ethyl, and iodo substituents critically determine the feasibility and outcome of SNAr reactions on this compound.

For the Addition-Elimination Pathway: The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by EWGs. The substituents on the target molecule have the following effects:

Ethyl Group: This is a weak electron-donating group (+I effect), which slightly increases the electron density of the ring and thus deactivates it towards nucleophilic attack. numberanalytics.com

For the Elimination-Addition (Benzyne) Pathway: The substituents influence both the formation of the benzyne and the subsequent nucleophilic attack.

Benzyne Formation: The base abstracts a proton ortho to a halogen. The acidity of this proton is enhanced by the electron-withdrawing inductive effect of the adjacent halogen. Both the chloro and iodo groups can direct benzyne formation.

Regioselectivity of Nucleophilic Attack: Once the benzyne (e.g., 3-ethyl-5-iodobenzyne) is formed, the nucleophile will add to one of the two carbons of the triple bond. The regioselectivity is dictated by a combination of electronic and steric factors. stackexchange.compearson.com

Electronic Effects: The nucleophile will preferentially attack to place the resulting carbanionic charge in the most stable position. The inductively withdrawing iodo and chloro groups will stabilize a negative charge on an adjacent carbon. chemistrysteps.com

Steric Effects: The bulky ethyl group will sterically hinder attack at the adjacent C2 position (in the original numbering), and similarly at the C3 position of a benzyne like 3-ethyl-4-iodobenzyne. organicchemistrytutor.com

The interplay of these effects would likely lead to a mixture of products, making this pathway synthetically complex without careful control of conditions.

Table 2: Summary of Substituent Effects on SNAr Reactivity of this compound

| Substituent | Electronic Effect | Influence on Addition-Elimination | Influence on Elimination-Addition (Benzyne) |

| Iodo (-I) | Inductive: Weakly withdrawing (-I)Resonance: Weakly donating (+R) | Weakly activating (insufficient for reaction) | Facilitates deprotonation at C2 (hindered). Stabilizes negative charge upon nucleophilic attack on benzyne. Good leaving group. |

| Chloro (-Cl) | Inductive: Withdrawing (-I)Resonance: Weakly donating (+R) | Weakly activating (insufficient for reaction) | Facilitates deprotonation at C3 and C5. Stabilizes negative charge upon nucleophilic attack on benzyne. Fair leaving group. |

| Ethyl (-CH₂CH₃) | Inductive: Weakly donating (+I) | Deactivating | Exerts steric hindrance to attack at adjacent positions. Weakly destabilizes negative charge on benzyne. |

Electrophilic Aromatic Substitution (EAS) on the Aryl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. numberanalytics.com The outcome of such reactions on this compound is determined by the directing effects of the existing chloro, ethyl, and iodo substituents.

The substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. numberanalytics.com These effects can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. chemistrytalk.orgpressbooks.pub

Alkyl Groups: The ethyl group is an electron-donating group (EDG) through induction. libretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Consequently, alkyl groups are considered activating groups and are ortho-, para-directors. numberanalytics.comlibretexts.org The stabilization of the intermediate arenium ion (sigma complex) at the ortho and para positions explains this directing effect. numberanalytics.com

Halogen Groups: Halogens, such as chlorine and iodine, exhibit a dual electronic effect. chemistrytalk.orgpressbooks.pub They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards EAS. chemistrytalk.orglibretexts.org However, they are also capable of donating electron density through resonance (+M) via their lone pairs. wikipedia.org This resonance effect stabilizes the carbocation intermediate when the electrophile attacks the ortho and para positions. pressbooks.pub Therefore, halogens are deactivating but ortho-, para-directing substituents. pressbooks.publibretexts.org The deactivating nature generally follows the trend of electronegativity, with more electronegative halogens being less deactivating. libretexts.org

The directing effects of these substituent types are summarized in the table below.

| Substituent Type | Electronic Effect | Ring Activity | Directing Effect |

| Alkyl (e.g., -CH₂CH₃) | Electron-donating (Inductive) | Activating | Ortho, Para |

| Halogen (e.g., -Cl, -I) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

In the case of this compound, all three substituents (ethyl, chloro, and iodo) are ortho-, para-directors. The positions open for substitution are C3, C5, and C6. The directing effects of the individual substituents are as follows:

The iodo group at C1 directs incoming electrophiles to the C2 and C6 positions.

The ethyl group at C2 directs to the C1, C3, and C5 positions.

The chloro group at C4 directs to the C3 and C5 positions.

The synthesis of polysubstituted benzenes often requires careful control of regiochemistry. oregonstate.eduresearchgate.net In a molecule like this compound, the directing effects of the existing groups must be considered in concert to predict the outcome of further substitution. The activating ethyl group and the deactivating but ortho-, para-directing halogens will compete to direct the incoming electrophile.

Considering the directing effects outlined above, the potential sites for electrophilic attack are C3, C5, and C6.

Position C3: Directed by the ethyl group (para) and the chloro group (ortho).

Position C5: Directed by the ethyl group (ortho) and the chloro group (ortho).

Position C6: Directed by the iodo group (ortho).

The ethyl group is an activating group, while the halogens are deactivating. Therefore, the positions activated by the ethyl group (C3 and C5) are expected to be more favorable for substitution. Steric hindrance from the adjacent ethyl group might disfavor substitution at C3 to some extent. The final product distribution will be a result of the interplay between these electronic and steric factors.

Metal-Halogen Exchange Reactions and Organometallic Reagent Formation

Metal-halogen exchange is a pivotal reaction for converting organic halides into organometallic compounds, which are valuable nucleophilic reagents in organic synthesis. wikipedia.orglibretexts.org This transformation is particularly efficient for aryl iodides and bromides. wikipedia.org

This compound possesses two different halogen atoms, allowing for selective metal-halogen exchange. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it the preferred site for this reaction. researchgate.net Treatment of this compound with an organolithium reagent, such as n-butyllithium, would lead to the formation of 4-chloro-2-ethylphenyllithium. wikipedia.orgyoutube.com Similarly, reaction with magnesium metal in an ether solvent would yield the corresponding Grignard reagent, (4-chloro-2-ethylphenyl)magnesium iodide. youtube.comscribd.com

The general scheme for the formation of these organometallic reagents is shown below:

Formation of an Organolithium Reagent: C₈H₈ClI + R-Li → (4-chloro-2-ethylphenyl)Li + R-I

Formation of a Grignard Reagent: C₈H₈ClI + Mg → (4-chloro-2-ethylphenyl)MgI

These newly formed organometallic reagents are potent nucleophiles and can participate in a wide array of subsequent reactions, such as additions to carbonyl compounds and cross-coupling reactions. libretexts.orgscribd.com The presence of the chloro and ethyl groups on the aromatic ring is generally tolerated under the conditions required for metal-halogen exchange.

Radical Pathways in Aryl Halide Transformations

Aryl halides can undergo transformations through radical pathways, often initiated by single-electron transfer (SET) from a reductant or through photochemistry. researchgate.netresearchgate.net The ease of reduction of an aryl halide to form an aryl radical follows the trend of the carbon-halogen bond strength: C-I < C-Br < C-Cl. researchgate.net Consequently, the carbon-iodine bond in this compound is the most susceptible to radical cleavage.

Aryl radicals are highly reactive intermediates that can participate in various synthetic transformations, including:

Hydrogen Atom Abstraction: Reaction with a hydrogen atom source to form the corresponding arene.

Addition to π-Systems: Addition to alkenes or arenes, leading to the formation of new carbon-carbon bonds. researchgate.net

Coupling Reactions: Dimerization or cross-coupling with other radical species.

Recent research has shown that nickel complexes can promote the coupling of aryl halides with arenes through mechanisms involving aryl radicals. rsc.orgstrath.ac.uk These reactions often proceed via a base-assisted homolytic aromatic substitution (BHAS) pathway. rsc.orgstrath.ac.uk In the context of this compound, such a reaction would likely proceed through the initial formation of the 4-chloro-2-ethylphenyl radical.

Photochemical Transformations of this compound

The photochemical reactivity of aryl halides is a growing area of interest in organic synthesis. researchgate.net Irradiation with light can induce the homolytic cleavage of the carbon-halogen bond, generating an aryl radical. acs.org As with other radical-forming methods, the weaker carbon-iodine bond in this compound would be the primary site of photochemical activation.

Photocatalysis, often employing transition metals like palladium or organic dyes, can facilitate the formation of aryl radicals from aryl halides under milder conditions than direct photolysis. acs.orgrsc.org These photochemically generated radicals can then engage in a variety of synthetic transformations. For instance, photoexcited palladium catalysts have been used for both intramolecular and intermolecular coupling reactions of aryl halides. acs.org Iodobenzene (B50100) and its derivatives have also been used as catalysts in photochemical reactions, such as the heteroarylation of alcohols. researchgate.net

The general process for the photochemical generation of an aryl radical from this compound can be depicted as:

C₈H₈ClI + hν → 4-chloro-2-ethylphenyl• + I•

The resulting 4-chloro-2-ethylphenyl radical can then be trapped by various reagents to form new bonds, offering a powerful tool for the functionalization of this aromatic scaffold.

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net For complex structures like this compound, one-dimensional (1D) NMR spectra can often be crowded, making definitive assignments challenging. researchgate.net Two-dimensional (2D) NMR techniques overcome this by spreading the signals across a second dimension, revealing correlations between nuclei. researchgate.netnumberanalytics.com

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com For this compound, COSY would reveal correlations between the protons of the ethyl group (the CH₂ and CH₃) and between adjacent protons on the benzene ring. This helps to establish the connectivity within these fragments. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom they are attached to. princeton.eduemerypharma.com This is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. emerypharma.com For instance, the proton signals of the ethyl group would show cross-peaks with their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY can help to confirm the spatial proximity of the ethyl group protons to the aromatic protons on the same side of the ring.

The data obtained from these experiments can be compiled to provide a complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| H-3 (Aromatic) | C-1 (Iodo-substituted) | H-5 | C-1, C-2, C-5 |

| H-5 (Aromatic) | C-2 (Ethyl-substituted) | H-3, H-6 | C-1, C-3, C-4, C-6, C-ethyl |

| H-6 (Aromatic) | C-3 (Aromatic CH) | H-5 | C-2, C-4, C-5 |

| CH₂ (Ethyl) | C-4 (Chloro-substituted) | CH₃ | C-2, C-3, C-5, CH₃ |

| CH₃ (Ethyl) | C-5 (Aromatic CH) | CH₂ | C-4, C-6, CH₂ |

| C-6 (Aromatic CH) | |||

| C-ethyl (CH₂) | |||

| C-ethyl (CH₃) |

This table represents hypothetical data for illustrative purposes.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline form. nih.gov This is particularly valuable for studying halogen-bonded adducts and polymorphism. nih.gov For halogenated benzenes, ssNMR can probe the local environment of the carbon atoms and the halogen nuclei (¹³C, ³⁵/³⁷Cl, ¹²⁷I). nih.govresearchgate.net The chemical shifts and coupling constants in ssNMR are sensitive to the molecular geometry and intermolecular interactions, such as halogen bonding, within the crystal lattice. nih.gov For instance, ¹³C ssNMR can reveal changes in the chemical shifts of carbons bonded to halogens, providing indirect evidence of the strength of halogen bonds. nih.gov

Advanced Mass Spectrometry for Mechanistic and Isotopic Studies

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for studying its fragmentation patterns. arcjournals.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique is instrumental in elucidating the fragmentation pathways of a molecule. nih.gov For halogenated aromatic compounds like this compound, MS/MS can reveal characteristic losses of the halogen atoms, the ethyl group, and other fragments. nih.gov For example, the fragmentation of aromatic compounds can involve the cleavage of C-O or P-O bonds, depending on the substituents. nih.gov In the case of halogenated compounds, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in distinctive isotopic patterns in the mass spectrum, which aids in the identification of fragments containing these halogens. libretexts.org A typical fragmentation pattern might involve the initial loss of an iodine radical, followed by the loss of the ethyl group or a chlorine radical.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. For this compound (C₈H₈ClI), HRMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass. uni.lu The high accuracy of HRMS is also invaluable for identifying the elemental composition of fragment ions in MS/MS spectra, which further supports the proposed fragmentation pathways. nih.gov

The following table shows predicted collision cross-section (CCS) values for different adducts of this compound, which can be used in ion mobility-mass spectrometry studies.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 266.94322 | 134.6 |

| [M+Na]⁺ | 288.92516 | 137.7 |

| [M-H]⁻ | 264.92866 | 131.6 |

| [M+NH₄]⁺ | 283.96976 | 151.9 |

| [M+K]⁺ | 304.89910 | 139.7 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jeolusa.com This technique provides detailed information about bond lengths, bond angles, and torsional angles, defining the exact molecular geometry of this compound.

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.itub.edu This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. For derivatives of this compound, SCXRD would reveal the exact spatial relationship between the ethyl group and the halogen substituents on the benzene ring, as well as how these molecules pack together to form a crystal lattice. ub.edu

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. ub.edu The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. ub.edu High-resolution data, often collected at low temperatures (e.g., 100-113 K) to minimize thermal vibrations, allows for the precise determination of the molecular geometry and intermolecular interactions. unimi.itbrynmawr.edu

While a crystal structure for this compound itself is not available, the analysis of related structures, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, provides insight into the type of data obtained. nih.gov

Table 1: Example Crystallographic Data for a Related Dichloro-derivative, C₁₄H₁₂Cl₂ nih.gov (Note: This data is for an illustrative compound, not this compound)

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 7.2185 (4) | 7.2185 (4) |

| b (Å) | 9.0067 (5) | 9.0067 (5) |

| c (Å) | 9.7719 (6) | 9.7719 (6) |

| β (°) | 108.618 (3) | 108.618 (3) |

| Volume (ų) | 602.09 (6) | 602.09 (6) |

| Z | 2 | 2 |

| Temperature (K) | 100 | 100 |

| R-factor (R₁) | 0.041 | 0.041 |

Conformational Analysis and Torsional Angles

The conformation of this compound derivatives is primarily determined by the rotation around the single bond connecting the ethyl group to the benzene ring. The orientation of this group is influenced by steric hindrance and electronic interactions with the adjacent iodine and hydrogen atoms. Torsional angles, also known as dihedral angles, are used to define these conformations.

Computational chemistry, alongside experimental techniques like NMR spectroscopy and X-ray crystallography, is a powerful tool for conformational analysis. liverpool.ac.uk For this compound, the key torsional angle would be C(ar)-C(ar)-C(ethyl)-C(methyl). Steric clashes between the methyl group of the ethyl substituent and the large iodine atom at position 1 would likely force the ethyl group into a specific, energetically favorable conformation.

Table 2: Key Torsional Angles in an Analogous Compound (1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene) nih.gov

| Torsion Angle | Molecule A (°) | Molecule B (°) |

|---|---|---|

| Cb-Cb-Ce-Ce | -83.46 (19) | -83.7 (2) |

| Cb-Cb-Ce-Ce | 95.17 (17) | 94.75 (19) |

(Note: Cb = benzene carbon, Ce = ethylene (B1197577) carbon. These angles describe the twist in the ethylene bridge relative to the benzene rings.)

For this compound, the conformation would likely involve the ethyl group being oriented to minimize steric repulsion with the bulky iodine atom, potentially lying nearly perpendicular to the plane of the benzene ring.

Supramolecular Assembly and Crystal Packing Analysis

The way in which molecules of this compound derivatives arrange themselves in the solid state is known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions, which collectively form the supramolecular assembly. researchgate.net For halogenated compounds, halogen bonding is a particularly significant directional interaction. researchgate.netacs.org

A halogen bond (X···Y) occurs between an electrophilic region on a halogen atom (the σ-hole), particularly prominent in heavier halogens like iodine, and a nucleophilic region (a Lewis base) on an adjacent molecule. researchgate.netacs.org In the crystal structure of derivatives of this compound, one would expect to observe C-I···Cl, C-I···I, or C-I···π interactions, which play a crucial role in directing the assembly of molecules. nih.govresearchgate.net

Other important interactions include:

π–π Stacking: Attractive interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Where a C-H bond from an ethyl group or the aromatic ring points towards the face of a neighboring benzene ring. nih.gov

Van der Waals Forces: Non-specific attractive and repulsive forces that are ubiquitous.

Analysis of the crystal packing of related halobenzenes often reveals these interactions forming complex three-dimensional networks. nih.govresearchgate.net For example, in 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, the packing features C-H···π and Cl···Cl contacts that result in a 3D architecture. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govrsc.org

Table 3: Common Intermolecular Interactions in Halogenated Benzene Derivatives

| Interaction Type | Description | Typical Distance Range (Å) |

|---|---|---|

| Halogen Bonding (e.g., I···Cl) | An attractive interaction between an electrophilic iodine and a nucleophilic chlorine. researchgate.netacs.org | Shorter than the sum of van der Waals radii |

| π–π Stacking | Face-to-face or offset stacking of aromatic rings. researchgate.net | 3.3 - 3.8 |

| C-H···π Interactions | A hydrogen atom interacting with the electron cloud of a π-system. nih.gov | H···π centroid distance ~2.5 - 3.0 |

| Halogen···Halogen Contacts (e.g., Cl···Cl) | Interactions between halogen atoms on adjacent molecules. nih.gov | ~3.5 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state. researchgate.net These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. Each functional group (e.g., C-H, C-Cl, C-I, C=C of the ring) has characteristic vibrational frequencies.

For this compound, the spectra would be expected to show:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, typically in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-Cl stretching: A strong band typically found in the 600-800 cm⁻¹ range.

C-I stretching: A band at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

The combination of FT-IR and Raman spectroscopy is powerful because some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework. thermofisher.com These spectra can serve as a fingerprint for the compound, confirming its identity and purity. Furthermore, subtle shifts in peak positions can provide insights into the molecular conformation and intermolecular interactions in the solid state. google.com

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on data for related compounds)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2975 - 2850 | IR, Raman |

| Aromatic Ring C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H Bending (Aliphatic) | 1470 - 1370 | IR |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman researchgate.netchemicalbook.com |

| C-I Stretch | 600 - 500 | IR, Raman researchgate.netchemicalbook.com |

Chiroptical Spectroscopy of Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, it is possible to synthesize chiral derivatives. A common source of chirality in such aromatic systems is atropisomerism, which arises from hindered rotation around a single bond, creating stable, non-interconverting rotational isomers (rotamers). researchgate.net

For example, a biphenyl (B1667301) derivative of this compound, where steric hindrance from bulky substituents prevents free rotation around the biphenyl C-C bond, could exist as a pair of stable enantiomers. researchgate.netresearchgate.net

Should such chiral derivatives be synthesized, their stereochemical properties would be investigated using chiroptical spectroscopy techniques, such as:

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.

These techniques are essential for confirming the successful synthesis of a specific enantiomer (enantioselective synthesis) or for monitoring the separation of a racemic mixture. researchgate.net The synthesis and chiroptical analysis of such derivatives would represent an advanced step in the study of this compound class, opening avenues into chiral materials and catalysts. researchgate.net As this application is hypothetical for the title compound, no specific data can be presented.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₈ClI |

| 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene | C₁₄H₁₂Cl₂ |

| 1-Chloro-4-iodobenzene | C₆H₄ClI |

| Iodobenzene | C₆H₅I |

Conclusion

4-Chloro-2-ethyl-1-iodobenzene stands as a testament to the strategic importance of halogenated arenes in modern organic synthesis. Its unique substitution pattern, featuring two different halogens with distinct reactivities, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This level of control is paramount in the construction of complex molecular architectures required for the development of new pharmaceuticals and advanced materials. The synthetic utility of this compound underscores the ongoing importance of designing and utilizing versatile building blocks to drive innovation in chemical synthesis.

Computational and Theoretical Chemistry of 4 Chloro 2 Ethyl 1 Iodobenzene and Its Transformations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric, electronic, and energetic characteristics of 4-chloro-2-ethyl-1-iodobenzene.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method for predicting the molecular structure and energetics of organic compounds. For this compound, DFT calculations would be employed to determine the most stable conformation (geometry optimization) and to calculate its thermodynamic properties.

Geometry optimization of analogous substituted bis(acetoxy)iodobenzenes has been successfully performed using DFT, yielding results in excellent agreement with experimental data. researchgate.net Such calculations for this compound would likely predict a planar aromatic ring with the ethyl group oriented to minimize steric hindrance with the adjacent iodine atom. The carbon-halogen bond lengths and bond angles would be influenced by the electronic effects of the substituents. For instance, studies on similar structures show that both solvent and chemical alterations, such as para-substitution on the benzene (B151609) ring, have minimal effect on the energetics of dynamic processes. researchgate.net

Table 1: Predicted Bond Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Typical C(sp²)-I bond length |

| C-Cl Bond Length | ~1.74 Å | Typical C(sp²)-Cl bond length |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | Standard aromatic C-C bond lengths |

Note: These are estimated values based on general principles and data from analogous molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting the reactivity of this compound.

The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For halobenzenes, a region of positive electrostatic potential, known as a σ-hole, is observed along the C-X bond axis (where X is a halogen). researchgate.netub.edu In this compound, the iodine atom would exhibit a significant σ-hole, making it a potential site for halogen bonding interactions. researchgate.net The chlorine atom would have a smaller σ-hole, while the π-system of the benzene ring would represent a region of negative potential.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's reactivity. taylorandfrancis.com For substituted benzenes, the nature of the substituents dictates the energy and localization of the HOMO and LUMO. taylorandfrancis.comnih.gov In this compound, the HOMO is expected to be a π-orbital of the benzene ring, while the LUMO is likely a σ*-orbital associated with the C-I bond, given its lower bond strength compared to the C-Cl bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.com

Table 2: Predicted FMO Characteristics and MEP Features of this compound

| Feature | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO | Localized on the aromatic ring (π-orbital) | Susceptibility to electrophilic attack on the ring |

| LUMO | Localized on the C-I bond (σ*-orbital) | Susceptibility to nucleophilic attack at the iodine-bearing carbon |

| MEP (Iodine) | Positive σ-hole | Site for halogen bonding and nucleophilic interaction |

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a detailed analysis of the electron density topology, allowing for the characterization of chemical bonds and non-covalent interactions. acs.org In the context of this compound, QTAIM would be particularly useful for analyzing the nature of the carbon-halogen bonds and any potential intramolecular interactions.

QTAIM analysis of halogen bonding in related systems has shown that the electron density at the bond critical point (BCP) between the halogen and an interacting atom correlates with the strength of the interaction. nih.govnih.govmdpi.comnih.gov For this compound, QTAIM could be used to investigate weak intramolecular interactions, such as those between the ethyl group and the iodine atom, which might influence the molecule's preferred conformation. The properties of the BCPs for the C-I and C-Cl bonds would reveal their covalent and ionic character.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. For this compound, this would involve modeling cross-coupling, nucleophilic aromatic substitution (SNAr), and electrophilic aromatic substitution (EAS) reactions.

Computational Elucidation of Cross-Coupling Pathways

Aryl iodides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Computational studies on the Suzuki-Miyaura coupling of iodobenzene (B50100) and bromobenzene (B47551) have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the oxidative addition of the C-I bond to a Pd(0) catalyst would be the initial step, as the C-I bond is significantly weaker than the C-Cl bond. DFT calculations could model the structures and energies of the intermediates and transition states in this process. nih.govacs.org The presence of the ethyl group at the ortho position may sterically influence the rate of oxidative addition. The electronic effects of the chloro and ethyl substituents would also modulate the reactivity of the aryl iodide.

Recent computational work has also explored mechanisms for zinc-catalyzed Suzuki-Miyaura coupling reactions, which proceed through a different, redox-neutral pathway involving an initial transmetalation. rsc.org

SNAr and EAS Reaction Pathway Simulations

SNAr Reaction Pathway Simulations:

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly if additional electron-withdrawing groups are present on the aromatic ring. wikipedia.orgdalalinstitute.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Computational simulations can map the potential energy surface for the attack of a nucleophile at the carbons bearing the iodine and chlorine atoms. Due to the higher electronegativity and better ability of iodine to stabilize a negative charge in the transition state, nucleophilic attack is generally favored at the carbon attached to iodine. However, the relative stability of the leaving groups is also a critical factor. DFT calculations can determine the activation barriers for the formation of the Meisenheimer complexes and for the subsequent loss of the halide ion, thus predicting the regioselectivity of the reaction. nih.gov The presence of ortho and para electron-withdrawing groups is known to stabilize the Meisenheimer intermediate and accelerate the reaction. libretexts.org

EAS Reaction Pathway Simulations:

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. nih.gov The ethyl group is an activating, ortho-, para-director, while the chloro and iodo groups are deactivating, ortho-, para-directors. Computational methods can predict the most likely site of electrophilic attack by calculating the relative stabilities of the possible σ-complex (arenium ion) intermediates. figshare.comxmu.edu.cn

The regioselectivity of EAS reactions can be predicted by analyzing the distribution of the HOMO and by calculating the energies of the transition states leading to the different arenium ions. acs.orgsemanticscholar.org For this compound, electrophilic attack would be directed by the combined electronic and steric effects of the three substituents. DFT calculations would likely show that the positions ortho and para to the activating ethyl group, and not sterically hindered, are the most favorable for electrophilic substitution.

Table 3: Computationally Investigated Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Iodobenzene |

| Bromobenzene |

| Benzene |

| Halobenzenes |

| Substituted bis(acetoxy)iodobenzenes |

| 2,4,6-trinitrochlorobenzene |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement experimental data. These techniques are particularly valuable for understanding the complex interplay of substituents on aromatic rings.

Computational NMR Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational models is a cornerstone of modern structural elucidation. researchgate.net Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts. For a molecule like this compound, these calculations would be crucial in assigning the signals in its 1H and 13C NMR spectra.

A hypothetical computational study would involve optimizing the geometry of this compound at a suitable level of theory and then performing NMR calculations. The results would be presented in a data table, comparing the predicted chemical shifts to experimentally obtained values, if available. The accuracy of these predictions is often validated by calculating the mean absolute error between the theoretical and experimental data.

Interactive Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts of this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C-ethyl (CH2) | Data not available | Data not available |

| C-ethyl (CH3) | Data not available | Data not available |

Note: The table above is a template. No specific experimental or computational data for this compound was found in the public domain.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. For this compound, such calculations would help identify the characteristic stretching and bending frequencies associated with the C-Cl, C-I, and C-C bonds, as well as the vibrations of the ethyl group and the aromatic ring.

A typical computational approach involves calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental results. The output includes the frequency of each vibrational mode, its IR intensity, and its Raman activity, which can be compiled into a detailed data table for spectral interpretation.

Interactive Data Table: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The table above is a template. No specific vibrational frequency calculation data for this compound was found in the public domain.

Solvent Effects and Environmental Influence Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. cdnsciencepub.comwhiterose.ac.uk Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a solute molecule. liverpool.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments.

For this compound, modeling solvent effects could provide insights into its solubility, stability, and reactivity in various media. For instance, such studies could predict how its dipole moment and conformational preferences change in solvents of differing polarity. This information is critical for understanding its behavior in chemical reactions and its potential environmental fate. Research in this area would contribute to a more comprehensive understanding of how solvent-solute interactions govern the behavior of halogenated aromatic compounds. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The primary utility of a haloaromatic compound like 4-Chloro-2-ethyl-1-iodobenzene in multi-step synthesis lies in its capacity for selective, sequential functionalization. The significant difference in reactivity between the C-I and C-Cl bonds is the cornerstone of this utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under much milder conditions than the C-Cl bond. ucd.ienih.gov This reactivity differential allows for the selective transformation of the iodine-substituted position while leaving the chlorine atom intact for subsequent reactions.